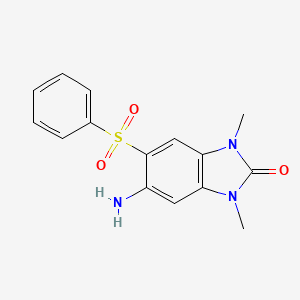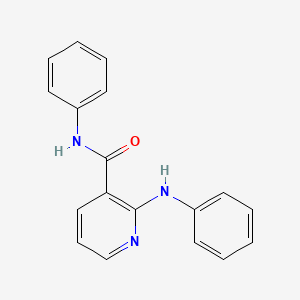![molecular formula C24H29BrN2O4 B4778012 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B4778012.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine, also known as BRL-15572, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine acts as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT2C receptor. This dual action is thought to underlie its anxiolytic and antidepressant effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine also modulates the activity of the dopamine and norepinephrine systems, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is a selective and potent compound that can be used to study the role of the 5-HT1B and 5-HT2C receptors in various physiological and pathological processes. However, one limitation of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use in the treatment of cognitive impairment and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. Its dual action as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT2C receptor underlies its anxiolytic, antidepressant, and anti-addictive effects. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has several advantages for lab experiments, but further studies are needed to optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has also shown promise in the treatment of neuropathic pain, cognitive impairment, and sleep disorders.
Propiedades
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-bromo-4-tert-butylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BrN2O4/c1-24(2,3)18-5-7-20(19(25)13-18)29-15-23(28)27-10-8-26(9-11-27)14-17-4-6-21-22(12-17)31-16-30-21/h4-7,12-13H,8-11,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYKEVPNBBNTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-bromo-4-tert-butylphenoxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4777947.png)
![3-methyl-N-[4-(N-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4777954.png)
![N-benzyl-2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4777959.png)
![ethyl 6-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4777961.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777977.png)
![2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4777983.png)
![N-(2-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4777990.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B4777995.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4777997.png)
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4778010.png)


![1-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4778021.png)
![6-(3-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4778039.png)